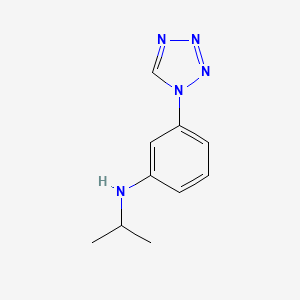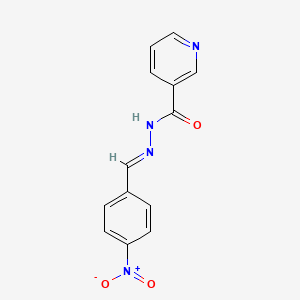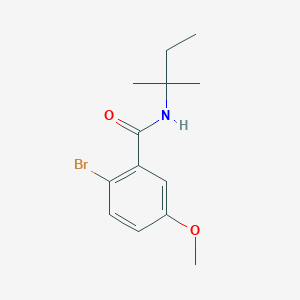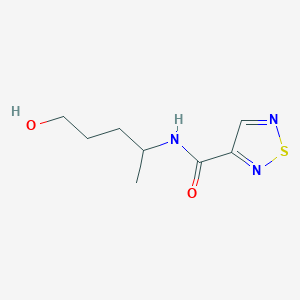
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives under relatively mild conditions.
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the aniline moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the nitro group on the aniline moiety results in the corresponding amine derivative.
Applications De Recherche Scientifique
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Tetrazole derivatives are explored for their use in the development of energetic materials, propellants, and explosives due to their high nitrogen content and thermal stability.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline involves its interaction with molecular targets through the tetrazole ring and aniline moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Tetrazol-1-yl)aniline: A similar compound with a tetrazole ring attached to an aniline moiety but without the isopropyl group.
4-(1H-Tetrazol-5-yl)aniline: Another tetrazole derivative with the tetrazole ring attached at a different position on the aniline ring.
2-(1H-Tetrazol-1-yl)aniline: A compound with the tetrazole ring attached at the ortho position on the aniline ring.
Uniqueness
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-propan-2-yl-3-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3 |
Clé InChI |
PBFISRLYYUDLLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=CC=C1)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)

